5-(Pyrazin-2-yl)pyridin-2(1H)-one

VEGFR-2 kinase inhibition CDK1 selectivity scaffold hopping

5-(Pyrazin-2-yl)pyridin-2(1H)-one (CAS 89996-12-3) is a minimalist pyrazine–pyridine biheteroaryl core scaffold with molecular formula C9H7N3O and molecular weight 173.17 g/mol. This chemotype was unexpectedly discovered during efforts to optimize cyclin-dependent kinase-1 (CDK1) inhibitors and was found to confer potent and selective inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2) while abolishing CDK1 activity.

Molecular Formula C9H7N3O
Molecular Weight 173.17 g/mol
CAS No. 89996-12-3
Cat. No. B8719170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Pyrazin-2-yl)pyridin-2(1H)-one
CAS89996-12-3
Molecular FormulaC9H7N3O
Molecular Weight173.17 g/mol
Structural Identifiers
SMILESC1=CC(=O)NC=C1C2=NC=CN=C2
InChIInChI=1S/C9H7N3O/c13-9-2-1-7(5-12-9)8-6-10-3-4-11-8/h1-6H,(H,12,13)
InChIKeyASUAUDPFCBWJDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Pyrazin-2-yl)pyridin-2(1H)-one (CAS 89996-12-3) as a VEGFR-2-Selective Biheteroaryl Scaffold


5-(Pyrazin-2-yl)pyridin-2(1H)-one (CAS 89996-12-3) is a minimalist pyrazine–pyridine biheteroaryl core scaffold with molecular formula C9H7N3O and molecular weight 173.17 g/mol . This chemotype was unexpectedly discovered during efforts to optimize cyclin-dependent kinase-1 (CDK1) inhibitors and was found to confer potent and selective inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2) while abolishing CDK1 activity [1]. The scaffold is characterized by a 1,3-disubstitution pattern on both heterocyclic rings, a topological arrangement that is critical for achieving the VEGFR-2 selectivity profile that distinguishes it from related biheteroaryl systems [1].

Why Generic Biheteroaryl Scaffolds Cannot Substitute for 5-(Pyrazin-2-yl)pyridin-2(1H)-one in Kinase Inhibitor Programs


Isomeric biheteroaryl scaffolds sharing the molecular formula C9H7N3O and molecular weight 173.17 g/mol—such as 2-(pyridin-2-yl)pyrimidin-4-ol, 5-(pyrimidin-4-yl)pyridin-2(1H)-one, and 5-(pyridin-2-yl)pyrazin-2(1H)-one—exhibit fundamentally divergent kinase selectivity profiles, hydrogen-bonding architectures, and synthetic diversification potential . The unique 1,3-disubstitution pattern and the specific placement of nitrogen atoms in the pyrazine–pyridine system of 5-(pyrazin-2-yl)pyridin-2(1H)-one enable a single hydrogen-bond interaction with the VEGFR-2 hinge region (Cys919) while disfavoring CDK1 binding, a selectivity switch that pyrimidine–pyridine and pyridine–pyrazine regioisomers cannot replicate [1][2]. Substituting the scaffold for a positional isomer or a different heterocyclic pair results in either complete loss of VEGFR-2 potency or gain of undesired off-target kinase inhibition, underscoring the non-interchangeable nature of these cores in medicinal chemistry campaigns [1].

Quantitative Differentiation Evidence for 5-(Pyrazin-2-yl)pyridin-2(1H)-one Versus Closest Biheteroaryl Scaffold Analogs


VEGFR-2 vs. CDK1 Selectivity Switch: Pyrazine–Pyridine vs. Pyrimidine–Pyridine Scaffolds

The pyrazine–pyridine scaffold of 5-(pyrazin-2-yl)pyridin-2(1H)-one confers a complete selectivity switch relative to the pyrimidine–pyridine biheteroaryl system. The pyrimidine–pyridine analogue CGP-60474 is a potent CDK1 inhibitor (IC50 = 0.017 μM) [1]. When the upper pyrimidine ring is replaced with a pyrazine ring to yield the pyrazine–pyridine scaffold (as in compound 15, a 3-chloroanilino-substituted derivative of the core), CDK1 inhibition is completely abolished (IC50 > 10 μM) while high VEGFR-2 potency is gained (IC50 = 0.084 μM) [1]. This >588-fold selectivity inversion is a direct consequence of the pyrazine nitrogen atom arrangement and the 1,3-disubstitution pattern, which enables monodentate hinge binding to Cys919 of VEGFR-2 rather than the bidentate binding mode required for CDK1 [1][2].

VEGFR-2 kinase inhibition CDK1 selectivity scaffold hopping

Regioisomeric Scaffold Differentiation: 5-(Pyrazin-2-yl)pyridin-2(1H)-one vs. 5-(Pyridin-2-yl)pyrazin-2(1H)-one

The regioisomer 5-(pyridin-2-yl)pyrazin-2(1H)-one (CAS 1159818-27-5) places the carbonyl group on the pyrazine ring rather than the pyridine ring, altering the hydrogen-bond donor/acceptor topology at the kinase hinge region. In the VEGFR-2 co-crystal structure with the pyrazine–pyridine scaffold (compound 15), the pyridine nitrogen—not the pyrazine nitrogen—forms the critical hinge hydrogen bond with the backbone amide NH of Cys919 [1]. Placing the carbonyl on the pyrazine ring (as in the regioisomer) would reposition this hydrogen-bond acceptor and disrupt the monodentate hinge interaction that is essential for VEGFR-2 potency and selectivity [1]. While direct comparative VEGFR-2 IC50 data for the unsubstituted regioisomer is not publicly available, the SAR from the discovery paper demonstrates that any alteration to the lower pyridine ring nitrogen position (cf. compounds 38 and 42) reduces VEGFR-2 potency from IC50 = 0.084 μM to IC50 = 0.497 μM or >10 μM [2].

regioisomer comparison kinase hinge binding scaffold design

Substituent Vector Tolerance: Synthetic Diversification Capacity of the Pyrazine–Pyridine Core

The 5-(pyrazin-2-yl)pyridin-2(1H)-one scaffold supports orthogonal palladium-catalyzed diversification at multiple positions using Stille, Suzuki, and Buchwald-Hartwig couplings, enabling rapid SAR exploration [1][2]. In the discovery program, the core scaffold was elaborated via Stille coupling to introduce the upper pyrazine ring, followed by Buchwald-Hartwig amination to install diverse aniline substituents, generating a library of biheteroaryl VEGFR-2 inhibitors [1]. This synthetic tractability contrasts with pyridine–pyrimidine scaffolds such as 2-(pyridin-2-yl)pyrimidin-4-ol (CAS 64264-15-9), where the hydroxyl tautomer at the 4-position of the pyrimidine ring can interfere with cross-coupling chemistry and complicate regioselective functionalization [3]. The established synthetic routes for the pyrazine–pyridine scaffold are documented in detail across two back-to-back Journal of Medicinal Chemistry papers (2005), providing reproducible protocols for procurement and downstream derivatization [1][2].

palladium-catalyzed cross-coupling late-stage functionalization medicinal chemistry diversification

Kinase Selectivity Breadth: VEGFR-2 Selectivity Profile of the Pyrazine–Pyridine Scaffold Against a 15-Kinase Panel

The pyrazine–pyridine scaffold (exemplified by compound 15) was profiled against a panel of 15 diverse kinases, revealing a selectivity pattern that distinguishes it from other VEGFR-2 inhibitor chemotypes [1]. Against closely related receptor tyrosine kinases, modest selectivity was observed: FGFR-2 (IC50 = 0.21 μM, 2.5-fold), PDGF-R (IC50 = 0.36 μM, 4.3-fold), and GSK-3 (IC50 = 0.478 μM, 5.7-fold) [1]. More importantly, >10-fold selectivity was achieved against EGFR (IC50 = 1.36 μM) and insulin-R kinase (IC50 = 1.69 μM), and >100-fold selectivity (>119-fold) against CDK1, CDK4, calmodulin kinase 2, casein kinase-1/2, MAPK, PKA, PKCβ2, and PKCγ (all IC50 > 10 μM) [1]. This selectivity fingerprint contrasts with earlier CDK1-directed biheteroaryl scaffolds (e.g., triazine–pyridine series) that show broad CDK family inhibition rather than VEGFR-2 selectivity [2].

kinase selectivity panel VEGFR-2 selectivity off-target profiling

Cellular Potency Translation: VEGF-Stimulated HUVEC Proliferation Inhibition vs. Basal Cell Growth Selectivity

Derivatives of the 5-(pyrazin-2-yl)pyridin-2(1H)-one scaffold demonstrate high cellular potency against VEGF-stimulated human umbilical vein endothelial cell (HUVEC) proliferation while showing minimal effects on unstimulated HUVEC growth, confirming a VEGF-pathway-dependent mechanism rather than general cytotoxicity [1]. For compound 15, the IC50 for VEGF-stimulated HUVEC proliferation was 0.005 μM, whereas the IC50 for unstimulated HUVEC growth was 1.68 μM—a 336-fold selectivity window [1]. Furthermore, compound 15 showed minimal inhibition of normal human cell lines: human aortic smooth muscle cells (HASMC, IC50 = 3.87 μM) and MRC5 lung fibroblasts (IC50 = 6.6 μM), and no significant inhibition of tumor cell lines HeLa, HCT-116, and A375 (all IC50 > 10 μM) [1]. This cellular selectivity profile is consistent across multiple derivatives in the series (compounds 39 and 41) [2].

HUVEC proliferation assay cellular selectivity VEGF-dependent vs. VEGF-independent growth

Expanded Target Space: ATR Kinase and CHK1 Inhibition by Pyrazine–Pyridine Scaffold Derivatives

Beyond VEGFR-2, derivatives of the 5-(pyrazin-2-yl)pyridin-2(1H)-one scaffold have demonstrated potent inhibition of additional therapeutically relevant kinases. In the ATR kinase patent literature (Vertex Pharmaceuticals, US8410112 and US9630956), a derivative bearing the 5-(pyrazin-2-yl)pyridin-2(1H)-one core (Compound I-111: 5-[5-amino-6-[3-[4-[(cyclopropylamino)methyl]phenyl]isoxazol-5-yl]pyrazin-2-yl]-1H-pyridin-2-one) exhibited an ATR kinase Ki of <5 nM in a radioactive-phosphate incorporation assay [1]. Separately, BindingDB data (BDBM50514649) reports a CHK1 inhibitor with Ki = 0.49 nM that incorporates a pyrazine–pyridine biheteroaryl motif [2]. This multi-target potential—spanning VEGFR-2, ATR, and CHK1—is not uniformly observed across isomeric biheteroaryl scaffolds and reflects the privileged nature of the pyrazine–pyridine core geometry for engaging diverse kinase ATP-binding pockets [3].

ATR kinase inhibition CHK1 inhibition DNA damage response

Optimal Application Scenarios for 5-(Pyrazin-2-yl)pyridin-2(1H)-one Based on Quantitative Differentiation Evidence


VEGFR-2-Focused Kinase Inhibitor Lead Generation and Library Synthesis

Medicinal chemistry teams initiating VEGFR-2 inhibitor programs should prioritize 5-(pyrazin-2-yl)pyridin-2(1H)-one as the core scaffold due to its demonstrated >100-fold selectivity against CDK family kinases (CDK1 and CDK4 IC50 > 10 μM vs. VEGFR-2 IC50 = 0.084 μM for compound 15) [1]. The scaffold's monodentate hinge-binding mode to Cys919 eliminates the CDK1-inhibitory bidentate binding that plagues pyrimidine–pyridine scaffolds such as CGP-60474 [1]. The orthogonal palladium-catalyzed cross-coupling chemistry (Stille, Buchwald-Hartwig, Negishi) supports rapid parallel library synthesis for SAR exploration at multiple diversification vectors [1][2].

Angiogenesis-Targeted Tool Compound Development Requiring Cellular Pathway Selectivity

Investigators requiring VEGFR-2 tool compounds with demonstrated cellular pathway selectivity should employ derivatives of this scaffold, which exhibit a 336-fold selectivity window between VEGF-stimulated HUVEC proliferation (IC50 = 0.005 μM) and unstimulated HUVEC growth (IC50 = 1.68 μM) [1]. The scaffold also shows minimal cytotoxicity against normal human cell lines HASMC (IC50 = 3.87 μM) and MRC5 fibroblasts (IC50 = 6.6 μM), and no significant growth inhibition of tumor cell lines HeLa, HCT-116, and A375 (all IC50 > 10 μM), confirming VEGF-pathway-dependent rather than general antiproliferative activity [1][2].

Multi-Target Kinase Probe Discovery Spanning VEGFR-2, ATR, and CHK1

Groups pursuing multi-target kinase inhibitor strategies in oncology can leverage the scaffold's demonstrated capacity to engage structurally diverse kinase ATP-binding pockets. The core has yielded derivatives with ATR Ki < 5 nM (Vertex patent US9630956, Compound I-111) [1] and CHK1 Ki = 0.49 nM [2], while maintaining the VEGFR-2 selectivity profile described above. This multi-target potential is a direct consequence of the scaffold's 1,3-disubstitution geometry and pyrazine–pyridine nitrogen topology, which allows adaptation to different hinge-region hydrogen-bonding networks, a feature not uniformly observed in isomeric biheteroaryl scaffolds .

Scaffold-Hopping Reference Standard for Kinase Selectivity Profiling

The well-characterized selectivity fingerprint of the pyrazine–pyridine scaffold against a 15-kinase panel—including >100-fold selectivity against CDK1/4, calmodulin kinase 2, casein kinase-1/2, MAPK, PKA, PKCβ2, and PKCγ (all IC50 > 10 μM at VEGFR-2 IC50 = 0.084 μM) [1]—makes 5-(pyrazin-2-yl)pyridin-2(1H)-one an ideal reference scaffold for scaffold-hopping exercises. When evaluating alternative heterocyclic cores (e.g., pyrimidine–pyridine, triazine–pyridine, pyrazine–pyrimidine), this scaffold provides a quantitative baseline for assessing whether the new core retains, improves, or degrades the VEGFR-2 selectivity profile, enabling data-driven procurement of follow-up scaffolds [1][2].

Quote Request

Request a Quote for 5-(Pyrazin-2-yl)pyridin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.